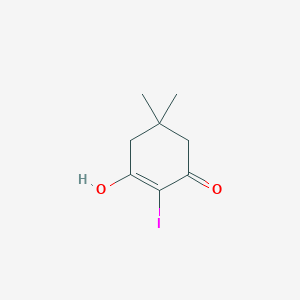
Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate is a halogenated organic compound with a molecular weight of 313.14 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate typically involves the use of brominated chromanone derivatives. One common method involves the reaction of 6-bromo-4-oxochroman-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale esterification processes. These processes involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of high-purity reagents and stringent quality control measures ensures the production of a compound with a purity of at least 95% .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(6-bromo-4-oxochroman-2-yl)propanoic acid.
Reduction: Formation of 3-(6-bromo-4-oxochroman-2-yl)propanol.
Substitution: Formation of various substituted chromanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate involves its interaction with various molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active chromanone moiety, which can interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-bromophenyl)propanoate: Similar in structure but with a different substitution pattern on the aromatic ring.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Contains an amino group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the chromanone moiety makes it particularly useful in the synthesis of complex organic molecules and in exploring new pharmacological activities .
Propiedades
Fórmula molecular |
C13H13BrO4 |
|---|---|
Peso molecular |
313.14 g/mol |
Nombre IUPAC |
methyl 3-(6-bromo-4-oxo-2,3-dihydrochromen-2-yl)propanoate |
InChI |
InChI=1S/C13H13BrO4/c1-17-13(16)5-3-9-7-11(15)10-6-8(14)2-4-12(10)18-9/h2,4,6,9H,3,5,7H2,1H3 |
Clave InChI |
CMJNNSBAPYCBKO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13042877.png)
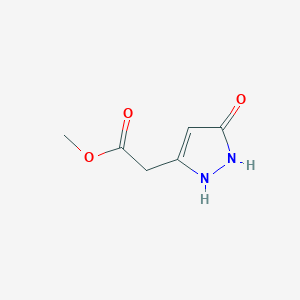
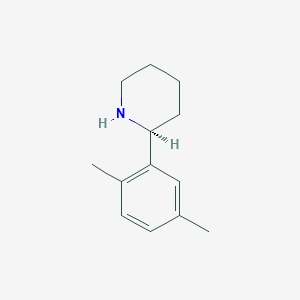
![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
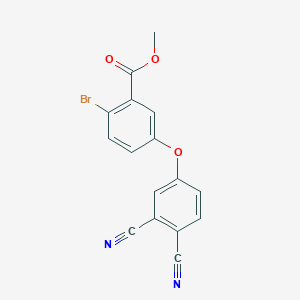
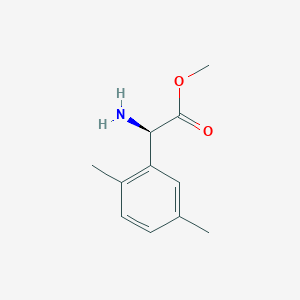
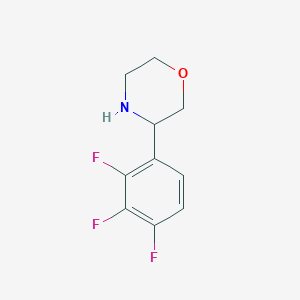
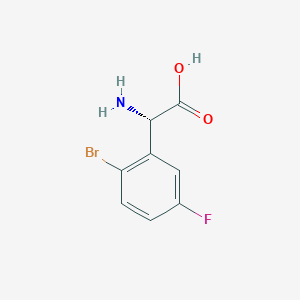
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
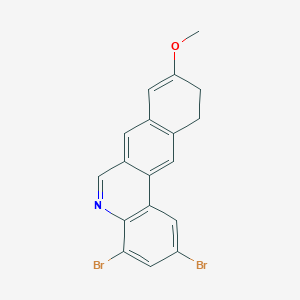

![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)

